

Spectroscopic Analysis of 2-Nitropyridine-4-Carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-nitropyridine-4-carboxylic Acid*

Cat. No.: *B052958*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of **2-nitropyridine-4-carboxylic acid**. The following sections detail predicted spectral data, standardized experimental protocols for data acquisition, and a structural correlation analysis, presenting a valuable resource for the characterization and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts and the expected IR absorption frequencies for **2-nitropyridine-4-carboxylic acid**. These values are calculated based on established spectroscopic principles and serve as a reliable reference for experimental data.

Table 1: Predicted ^1H NMR Spectral Data for 2-Nitropyridine-4-Carboxylic Acid

Proton (H)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~8.5	Doublet (d)	~5.0
H-5	~8.9	Doublet (d)	~5.0
H-6	~9.2	Singlet (s)	-
COOH	>10	Broad Singlet	-

Table 2: Predicted ^{13}C NMR Spectral Data for 2-Nitropyridine-4-Carboxylic Acid

Carbon (C)	Chemical Shift (δ , ppm)
C-2	~150
C-3	~122
C-4	~145
C-5	~120
C-6	~155
COOH	~165

Table 3: Predicted FT-IR Absorption Data for 2-Nitropyridine-4-Carboxylic Acid

Functional Group	Vibrational Mode	Expected Absorption Range (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	Stretching	3300 - 2500	Broad, Strong
C-H (Aromatic)	Stretching	3100 - 3000	Medium
C=O (Carboxylic Acid)	Stretching	1710 - 1680	Strong
C=C, C=N (Aromatic Ring)	Stretching	1600 - 1450	Medium to Strong
N-O (Nitro Group)	Asymmetric Stretching	1550 - 1500	Strong
N-O (Nitro Group)	Symmetric Stretching	1350 - 1300	Strong
C-N	Stretching	1300 - 1200	Medium
O-H (Carboxylic Acid)	Bending	1440 - 1395	Medium
C-H (Aromatic)	Bending (out-of-plane)	900 - 675	Medium to Strong

Experimental Protocols

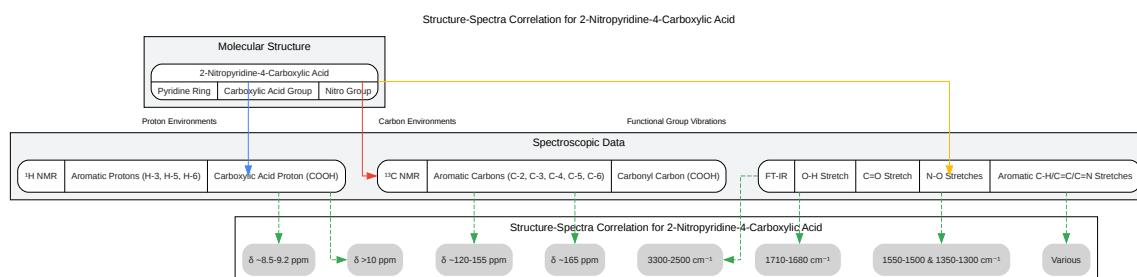
The following are detailed methodologies for acquiring high-quality NMR and IR spectra of solid organic compounds like **2-nitropyridine-4-carboxylic acid**.

Protocol for ¹H and ¹³C NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of dry **2-nitropyridine-4-carboxylic acid**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial. Complete dissolution is crucial for high-resolution spectra.
 - Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is at least 4 cm.

- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be acquired to ensure a good signal-to-noise ratio.
 - For ^{13}C NMR, acquire a proton-decoupled spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectra to obtain pure absorption lineshapes.
 - Perform baseline correction to ensure a flat baseline.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.
 - Calibrate the chemical shift scale.

Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy


- Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.
- Place a small amount of the solid **2-nitropyridine-4-carboxylic acid** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

- Instrument Setup and Data Acquisition:
 - Place the ATR accessory in the sample compartment of the FT-IR spectrometer.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over the range of 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

Structure-Spectra Correlation

The predicted spectral data is directly correlated with the molecular structure of **2-nitropyridine-4-carboxylic acid**. The following diagram illustrates the logical relationship between the different functional groups and their expected spectroscopic signals.

[Click to download full resolution via product page](#)

Caption: Correlation of molecular structure with NMR and IR spectral features.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Nitropyridine-4-Carboxylic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b052958#nmr-and-ir-spectra-of-2-nitropyridine-4-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com